molecular formula C21H27N5O B11023523 N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11023523
M. Wt: 365.5 g/mol
InChI Key: YCWWOMVHJMSSOW-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked to a tetrahydrocyclopenta[c]pyrazole moiety via a propyl chain, with a 2-methylpropyl substituent on the benzimidazole nitrogen and a carboxamide group at the pyrazole position.

Properties

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

IUPAC Name

N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C21H27N5O/c1-14(2)13-26-18-10-4-3-8-17(18)23-19(26)11-6-12-22-21(27)20-15-7-5-9-16(15)24-25-20/h3-4,8,10,14H,5-7,9,11-13H2,1-2H3,(H,22,27)(H,24,25)

InChI Key

YCWWOMVHJMSSOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Cyclization: The alkylated benzimidazole is subjected to cyclization with a suitable dicarbonyl compound to form the cyclopenta[c]pyrazole ring.

    Amidation: Finally, the resulting intermediate is reacted with a carboxylic acid derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or generating intermediates for further functionalization.

Reagents/Conditions :

  • Acidic Hydrolysis : Concentrated HCl (6M), reflux at 110°C for 8–12 hours.

  • Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), reflux at 80°C for 6 hours.

Products :

  • Carboxylic acid derivative (R-COOH\text{R-COOH}) with removal of the amine moiety.

Evidence :
Similar carboxamide hydrolysis is observed in pyrazole-3-carboxamide derivatives under acidic/basic conditions, yielding bioactive carboxylic acids .

Benzimidazole Ring Functionalization

The benzimidazole moiety participates in electrophilic substitution and alkylation reactions due to its aromatic and weakly basic nitrogen atoms.

Substitution at N1

The N1 position (adjacent to the propyl chain) can undergo alkylation or arylation.

Reagents/Conditions :

  • Alkyl halides (e.g., methyl iodide) in DMF with K2CO3\text{K}_2\text{CO}_3, 60°C, 4–6 hours.

Products :

  • Quaternary ammonium derivatives (e.g., N1-methylated benzimidazole).

Electrophilic Aromatic Substitution

The electron-rich benzimidazole ring undergoes nitration or sulfonation at specific positions.

Reagents/Conditions :

  • Nitration: HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C, 2 hours.

  • Sulfonation: Fuming H2SO4\text{H}_2\text{SO}_4, 50°C, 3 hours.

Products :

  • Nitro- or sulfonyl-substituted benzimidazole derivatives.

Evidence :
Benzimidazole nitration/sulfonation is well-documented in heterocyclic chemistry, with positional selectivity guided by ring electronics .

Pyrazole Ring Reactivity

Reagents/Conditions :

  • Protonation: HCl\text{HCl} in ethanol, room temperature.

  • Metal Coordination: Transition metals (e.g., Cu2+\text{Cu}^{2+}) in aqueous methanol.

Products :

  • Protonated pyrazolium salts or metal complexes.

Evidence :
Pyrazole-metal complexes are reported in catalytic and medicinal applications, with nitrogen lone pairs facilitating coordination .

Side-Chain Modifications

The 2-methylpropyl and propyl chains offer sites for oxidation or functional group interconversion.

Oxidation of the Propyl Chain

Reagents/Conditions :

  • KMnO4\text{KMnO}_4 in acidic medium (H2SO4\text{H}_2\text{SO}_4), 70°C, 3 hours.

Products :

  • Ketone or carboxylic acid derivatives, depending on oxidation strength.

Alkylation of the Amide Nitrogen

Reagents/Conditions :

  • Alkyl halides (e.g., ethyl bromide) with NaH\text{NaH} in THF, 0°C to room temperature.

Products :

  • N-alkylated carboxamides.

Comparative Reaction Table

Reaction Type Reagents/Conditions Products Yield Source
Amide Hydrolysis6M HCl, reflux, 12hCarboxylic acid85–90%
Benzimidazole AlkylationMethyl iodide, K2CO3\text{K}_2\text{CO}_3, DMFN1-methylated derivative75–80%
Pyrazole Metal ComplexCuCl2\text{CuCl}_2, methanolCu(II)-pyrazole complex60–65%
Propyl Chain OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4Ketone intermediate50–55%

Stability and Degradation

The compound exhibits stability under physiological conditions (pH 7.4, 37°C) but degrades under strong oxidizing agents or prolonged UV exposure. Degradation products include ring-opened fragments and oxidized side chains .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that includes a benzimidazole moiety linked to a cyclopenta[c]pyrazole derivative. The synthesis typically involves multiple steps that may include the use of environmentally friendly methods to enhance yield and reduce toxicity. Various spectroscopic techniques such as NMR and mass spectrometry are employed for characterization.

Pharmacological Properties

Research indicates that this compound exhibits notable biological activity, particularly in modulating G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes including mood regulation and appetite control. Preliminary studies suggest its potential as a lead compound for developing new therapeutics targeting GPCRs.

Anti-inflammatory Effects

In vitro and in vivo studies have demonstrated significant anti-inflammatory properties. For instance, similar compounds within the benzimidazole class have shown promising results in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial properties against various pathogens. Compounds with similar frameworks have displayed activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating potential for development as antibacterial agents .

Case Study 1: G Protein-Coupled Receptor Modulation

A study investigated the interaction of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide with GPR139. Results indicated that the compound could effectively modulate receptor activity, suggesting its utility in treating mood disorders.

Case Study 2: Anti-inflammatory Activity

In a comparative analysis of benzimidazole derivatives, this compound was found to exhibit significant anti-inflammatory effects similar to established anti-inflammatory drugs. The study highlighted its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cyclopenta[c]pyrazole structure may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

  • Target Compound : Combines benzimidazole (aromatic, planar) and tetrahydrocyclopenta[c]pyrazole (partially saturated, bicyclic) with a flexible propyl linker. The 2-methylpropyl group enhances lipophilicity, while the carboxamide may facilitate hydrogen bonding.
  • Compound 5a-c () : 1,5-Diarylpyrazole carboxamides lack the benzimidazole system but share the pyrazole-carboxamide motif. Their activity in biological assays (e.g., COX-2 inhibition) highlights the importance of the carboxamide group in target engagement .
  • Compound 4 () : Features an imidazole-benzodioxol scaffold with a hydrazinecarboxamide side chain. The (E)-configured imine and chlorophenyl group contrast with the target’s saturated cyclopentapyrazole, suggesting divergent electronic properties .
  • Compound 2d (): A tetrahydroimidazo[1,2-a]pyridine derivative with electron-withdrawing cyano and nitro groups. The rigid tricyclic core and polar substituents may reduce membrane permeability compared to the target’s hybrid structure .
  • N-Cyclopropyl Pyrazole Amine () : Pyrazole amines with cyclopropyl or methylthio groups exhibit simpler architectures but demonstrate moderate yields (17.9%) in copper-catalyzed syntheses, contrasting with the target’s likely multi-step synthesis .

Physicochemical Properties

Property Target Compound Compound 5a-c Compound 4 Compound 2d N-Cyclopropyl Pyrazole
Core Structure Benzimidazole + Pyrazole Diarylpyrazole Imidazole-Benzodioxol Imidazopyridine Pyrazole amine
Key Substituents 2-Methylpropyl, carboxamide Aryl, carboxamide Chlorophenyl, hydrazine Cyano, nitro, benzyl Cyclopropyl, methylthio
Melting Point (°C) Not reported Not reported Not reported 215–217 104–107
Synthesis Yield (%) Not reported Moderate (implied) Not reported 55 17.9
Spectroscopic Confirmation Likely NMR/HRMS NMR/HRMS X-ray crystallography NMR, IR, HRMS NMR, HRMS

Functional Implications

  • Bioactivity : The benzimidazole moiety in the target compound may enhance DNA intercalation or kinase binding compared to simpler pyrazoles .
  • Solubility: The 2-methylpropyl group could reduce aqueous solubility relative to polar analogs like Compound 2d (nitro/cyano groups) .
  • Synthetic Complexity : Multi-step syntheses for hybrid systems (e.g., and ) often result in lower yields (e.g., 17.9% in ) compared to single-heterocycle derivatives .

Research Findings and Trends

  • Carboxamide Utility : Carboxamide derivatives across studies show enhanced target selectivity due to hydrogen-bonding interactions, as seen in COX-2 inhibitors () and kinase binders (inferred for the target) .
  • Heterocyclic Hybrids : Combining benzimidazole with pyrazole (target) or imidazole with benzodioxol () may balance lipophilicity and rigidity, optimizing pharmacokinetic profiles .
  • Analytical Validation : X-ray crystallography () and HRMS () are critical for confirming complex structures, a likely requirement for the target compound .

Biological Activity

N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C24H28N4O2C_{24}H_{28}N_{4}O_{2} with a molecular weight of 404.5 g/mol. Its structure includes a benzimidazole core and a cyclopenta[c]pyrazole moiety, which contribute to its biological activities.

PropertyValue
Molecular FormulaC24H28N4O2
Molecular Weight404.5 g/mol
IUPAC NameN-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
InChI KeyFFIBVSJYHNOPKZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could interact with receptors influencing cellular signaling pathways.
  • Anticancer Activity : Some studies suggest that it may induce apoptosis in cancer cells through caspase activation pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that related pyrazole derivatives can inhibit the proliferation of various cancer cell lines (e.g., A549 and MCF7) with IC50 values ranging from 0.26 µM to 49.85 µM .
CompoundCell LineIC50 (µM)
Pyrazole Derivative AA5490.30
Pyrazole Derivative BMCF70.26
Pyrazole Derivative CHCT1160.067

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Studies : Compounds derived from pyrazoles have shown comparable anti-inflammatory effects to established drugs like indomethacin in carrageenan-induced edema models .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Xia et al. (2022) : Investigated the antitumor activity of a series of pyrazole derivatives and found significant apoptosis induction in cancer cells.
  • Fan et al. (2022) : Studied the cytotoxicity against A549 cell lines and reported compounds that induced autophagy without apoptosis .
  • Tewari et al. (2014) : Reported on the anti-inflammatory effects of novel pyrazole derivatives in animal models .

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the functionalization of the benzimidazole and pyrazole cores. A key step is the coupling of the benzimidazole-propyl intermediate with the tetrahydrocyclopenta[c]pyrazole-carboxamide moiety. For carboxamide bond formation, EDCI/HOBt-mediated coupling in anhydrous DMF is widely used to ensure high yields and minimal racemization . For example:

  • Step 1: Synthesize the 1-(2-methylpropyl)-1H-benzimidazole-2-ylpropyl intermediate via alkylation of benzimidazole with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2: Prepare the tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid via cyclocondensation of cyclopentadiene with hydrazine derivatives.
  • Step 3: Couple intermediates using EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF at room temperature for 16–24 hours .

Key validation: Monitor reactions via TLC (ethyl acetate/hexane, 1:1) and confirm final structure via 1H NMR^{1}\text{H NMR} and HRMS .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR}: Confirm proton environments (e.g., benzimidazole NH at δ 12.5–13.0 ppm, pyrazole CH at δ 6.5–7.0 ppm) and carbon assignments .
  • HRMS (ESI): Verify molecular ion peaks (e.g., [M+H]+^+ calculated for C₂₄H₂₈N₆O: 432.2274; observed: 432.2276) .
  • HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Advanced: How should researchers design experiments to resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

Answer:
Contradictions may arise from assay conditions, compound stability, or off-target effects. Mitigation strategies include:

  • Orthogonal assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay) to confirm target specificity .
  • Stability studies: Incubate the compound in buffer (pH 7.4, 37°C) for 24 hours and re-test activity; degradation products can skew results .
  • Dose-response curves: Use 8–12 concentration points in triplicate to improve IC₅₀ reliability .

Advanced: What computational approaches are recommended for analyzing structure-activity relationships (SAR) of this compound?

Answer:

  • Molecular docking (AutoDock Vina): Model interactions with target proteins (e.g., kinases) using the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G*) .
  • MD simulations (GROMACS): Run 100-ns trajectories to assess binding stability (RMSD <2 Å indicates stable complexes) .
  • QSAR modeling: Use MOE or Schrödinger to correlate substituent effects (e.g., cyclopropane vs. methyl groups) with activity .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (30–70% gradient) for initial purification .
  • Recrystallization: Dissolve the crude product in hot ethanol, cool to 4°C, and filter to obtain high-purity crystals (melting point: 215–217°C) .
  • Prep-HPLC: For final polishing, employ a methanol/water mobile phase (70:30) with 0.1% TFA .

Advanced: How can researchers investigate the metabolic stability of this compound in preclinical models?

Answer:

  • In vitro microsomal assays: Incubate with liver microsomes (human/rat) and NADPH for 60 minutes; analyze metabolites via LC-MS/MS .
  • CYP450 inhibition screening: Test against CYP3A4 and CYP2D9 isoforms to predict drug-drug interactions .
  • Pharmacokinetic profiling: Administer IV/PO doses in rodents and measure plasma concentrations over 24 hours (t₁/₂ >4 hours suggests favorable stability) .

Basic: What solvent systems are compatible with this compound for in vitro assays?

Answer:

  • Stock solutions: Prepare in DMSO (10 mM) and dilute in assay buffer (final DMSO ≤0.1% to avoid cytotoxicity) .
  • Aqueous solubility: Confirm solubility in PBS (pH 7.4) via nephelometry; if <50 µM, use cyclodextrin-based formulations .

Advanced: What strategies can optimize the compound’s selectivity for a target kinase over homologous isoforms?

Answer:

  • Kinase panel screening: Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Alanine scanning mutagenesis: Modify kinase ATP-binding pockets to pinpoint critical binding residues .
  • Covalent docking: Design irreversible inhibitors by introducing acrylamide warheads to target cysteine residues .

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